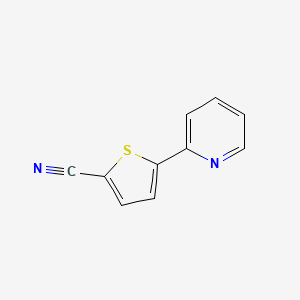

5-(Pyridin-2-yl)thiophene-2-carbonitrile

Description

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of heterocyclic chemistry, particularly the systematic exploration of pyridine and thiophene derivatives that began in the mid-19th century. Both pyridine and thiophene were discovered in the 1850s, with pyridine and pyrrole being identified in an oily mixture formed by strong heating of bones. The historical significance of these parent heterocycles established the foundation for subsequent investigations into their hybrid derivatives.

The systematic study of thiophene derivatives gained momentum in the latter part of the 19th century, when thiophene was first discovered as a frequent contaminant of benzene obtained from natural sources during benzene purification processes. This discovery highlighted thiophene's chemical and physical properties that closely resemble those of benzene, making it an attractive heterocyclic building block for organic synthesis. The subsequent development of synthetic methodologies for preparing both pyridine and thiophene derivatives through controlled synthetic reactions marked a crucial transition from accidental discovery to deliberate molecular design.

The emergence of molecular hybridization as a strategic approach in medicinal chemistry during the late 20th and early 21st centuries provided the conceptual framework for developing compounds like this compound. This approach, based on the integration of different pharmacophoric scaffolds from several biologically active substances, has been recognized as an effective strategy for the development of new chemical entities with advanced drug design capabilities. The specific combination of pyridine and thiophene moieties represents a deliberate attempt to harness the beneficial properties of both heterocyclic systems within a single molecular framework.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigm of how strategic molecular hybridization can enhance the functional capabilities of heterocyclic compounds. Nitrogen-containing heteroaromatic skeletons, particularly pyridine derivatives, play significant roles as intermediates in the pharmaceutical field due to their diverse biological applications. Pyridine itself is recognized as a nitrogen-containing basic heterocyclic compound with numerous therapeutic applications in medicinal science, including antibacterial, antifungal, antitumour, anticancer, and antioxidant activities.

The thiophene component contributes equally important characteristics to the hybrid structure. Literature reviews have revealed that heterocyclic thiophene derivatives are crucial scaffolds in biologically active compounds, with many thiophene derivatives demonstrating a wide spectrum of bioactivity, including antibacterial, anti-allergic, anti-inflammatory, antioxidant, and anticancer activities. The combination of these two pharmacologically significant heterocycles in this compound creates a molecular platform that potentially inherits and enhances the beneficial properties of both parent systems.

The carbonitrile functional group adds another dimension of chemical versatility to the compound. Carbonitrile groups are known for their ability to participate in various chemical transformations, including nucleophilic additions, reductions, and cyclization reactions, making them valuable synthetic intermediates. The presence of this functional group in this compound provides multiple sites for further chemical modification and derivatization, expanding its potential applications in synthetic organic chemistry.

Research has demonstrated that compounds with similar structural frameworks exhibit promising antimicrobial and anticancer activities, suggesting that this compound could have comparable therapeutic effects. The compound's ability to participate in various chemical reactions due to its reactive functional groups, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, further enhances its value as a synthetic intermediate and potential pharmaceutical lead compound.

Classification and Nomenclature

This compound can be classified as a heterocyclic compound, specifically belonging to the category of thiophene derivatives with pyridine substitution. The compound is officially catalogued under the Chemical Abstracts Service number 1208081-57-5, facilitating its identification in chemical databases and scientific literature. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-pyridin-2-ylthiophene-2-carbonitrile, which precisely describes its structural composition and functional group arrangement.

The molecular formula C₁₀H₆N₂S indicates the presence of ten carbon atoms, six hydrogen atoms, two nitrogen atoms, and one sulfur atom, with a molecular weight of 186.24 g/mol. The compound's structural notation follows established nomenclature conventions, where the thiophene ring serves as the parent structure, the pyridine ring is identified as a substituent at the 5-position, and the carbonitrile group is located at the 2-position of the thiophene ring.

Alternative nomenclature systems may refer to this compound using various synonymous names, including this compound, 5-PYRIDIN-2-YL-THIOPHENE-2-CARBONITRILE, and 5-pyridin-2-ylthiophene-2-carbonitrile, all of which describe the same molecular entity. The compound is also assigned the molecular database identifier MFCD00114957, which serves as an additional reference for chemical information systems.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1208081-57-5 |

| International Union of Pure and Applied Chemistry Name | 5-pyridin-2-ylthiophene-2-carbonitrile |

| Molecular Formula | C₁₀H₆N₂S |

| Molecular Weight | 186.24 g/mol |

| Molecular Database Identifier | MFCD00114957 |

| InChI | InChI=1S/C10H6N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H |

| InChIKey | DJSZPAKKPMVLRU-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC=C(S2)C#N |

Overview of Pyridine-Thiophene Hybrid Compounds

Pyridine-thiophene hybrid compounds represent a significant class of heterocyclic molecules that combine the distinctive electronic and chemical properties of both nitrogen and sulfur-containing aromatic systems. The most common heterocycles in this category are those having five- or six-membered rings containing heteroatoms of nitrogen, oxygen, or sulfur, with pyridine and thiophene being among the best known simple heterocyclic compounds. These hybrid structures capitalize on the complementary characteristics of pyridine's basic nitrogen atom and thiophene's electron-rich sulfur-containing aromatic system.

The strategic combination of pyridine and thiophene moieties in hybrid compounds has emerged as a powerful approach in pharmaceutical research, where molecular hybridization serves as an effective strategy for developing new chemical entities with enhanced biological activities. This approach is based on the principle that integration of different pharmacophoric scaffolds from several biologically active substances can generate new hybrid compounds with improved activity profiles compared to their individual components.

Recent research has demonstrated the synthetic versatility of pyridine-thiophene hybrid systems through various coupling methodologies, including Suzuki-Miyaura cross-coupling reactions, Stille coupling reactions, and other palladium-catalyzed processes. These synthetic approaches have enabled the preparation of diverse structural variants, including bithiophene-substituted heterocycles bearing carbonitriles, imidazo[1,2-a]pyridine derivatives, and benzimidazole-containing systems.

The biological significance of pyridine-thiophene hybrids has been validated through extensive antimicrobial evaluations, where compounds incorporating both heterocyclic systems have demonstrated superior activity profiles compared to their individual components. Studies have shown that thiophene-containing compounds revealed higher drug scores compared with pyridine-bearing analogues in computational drug design analyses, suggesting that the combination of both systems may provide optimal pharmacological properties.

Contemporary research has identified several structural variants of pyridine-thiophene hybrids with promising biological activities. These include chalcone derivatives incorporating pyridine and thiophene moieties, which have been synthesized via Claisen-Schmidt condensation reactions and evaluated for antimicrobial activity. Such compounds have exhibited excellent zones of inhibition against various bacterial and fungal strains, with some derivatives showing higher activity than standard antimicrobial agents.

The synthetic accessibility of pyridine-thiophene hybrid compounds has been facilitated by the development of efficient multi-step synthetic protocols that integrate various organic synthesis techniques. These methodologies often involve the Gewald reaction for thiophene formation, followed by coupling reactions to introduce the pyridine component, creating diverse libraries of hybrid compounds for biological evaluation and structure-activity relationship studies.

Structure

2D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSZPAKKPMVLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

This is the most common and efficient method for synthesizing 5-(Pyridin-2-yl)thiophene-2-carbonitrile. The general approach involves:

- Starting materials : 2-thiophenecarbonitrile and 2-pyridylboronic acid.

- Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands).

- Base : Commonly potassium carbonate or sodium carbonate.

- Solvent : Mixtures of water and organic solvents like toluene or dioxane.

- Conditions : Heating under inert atmosphere (nitrogen or argon) at 80–110 °C.

$$

\text{2-thiophenecarbonitrile} + \text{2-pyridylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$

This method offers:

- High regioselectivity for the 5-position substitution on thiophene.

- Good yields (typically 70–85%).

- Mild reaction conditions preserving sensitive functional groups.

Stille Coupling Alternative

Another palladium-catalyzed method uses organostannane derivatives (e.g., 2-pyridylstannane) reacting with 2-bromothiophene-2-carbonitrile. This route is less favored due to toxicity of organotin reagents but can be used when boronic acids are unavailable.

Stepwise Synthesis of Pyridin-2-yl Precursors

The pyridin-2-yl moiety can be prepared or functionalized prior to coupling. According to patent literature and synthetic studies:

- Pyridin-2-yl derivatives are often synthesized via multi-step procedures involving protection/deprotection, selective functionalization, and introduction of leaving groups suitable for cross-coupling.

- For example, protected pyridin-2-ylmethanol derivatives can be converted into halides or triflates, which then undergo coupling with thiophene derivatives.

Preparation of Thiophene-2-carbonitrile Intermediates

Thiophene-2-carbonitrile can be prepared by:

- Friedel-Crafts acylation of thiophene followed by conversion of the acyl group to nitrile.

- Direct cyanation of thiophene derivatives using reagents like copper(I) cyanide under controlled conditions.

These intermediates are critical for subsequent coupling reactions.

Reaction Conditions and Purification

- After coupling, the reaction mixture is typically quenched with water or aqueous base.

- Extraction with organic solvents such as ethyl acetate or chloroform is used.

- Organic phases are washed, dried over magnesium sulfate, filtered, and solvent evaporated.

- The product is purified by recrystallization or column chromatography.

- Final isolation often involves vacuum distillation or crystallization to achieve high purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-thiophenecarbonitrile + 2-pyridylboronic acid | Pd catalyst, K₂CO₃ | 80–110 °C, inert atmosphere | 70–85 | High selectivity, mild conditions | Requires expensive Pd catalyst |

| Stille Coupling | 2-bromothiophene-2-carbonitrile + 2-pyridylstannane | Pd catalyst, base | Similar to Suzuki | 60–75 | Useful when boronic acid unavailable | Toxic organotin reagents |

| Stepwise Pyridin-2-yl Synthesis + Coupling | Protected pyridin-2-yl derivatives + thiophene intermediates | Various | Multi-step | Variable | Allows functional group manipulation | Longer synthesis, more steps |

Research Findings and Mechanistic Insights

- Quantum chemical studies on related thiophene-carbonitrile coupling reactions confirm the palladium-catalyzed cross-coupling proceeds via oxidative addition, transmetallation, and reductive elimination steps.

- The electron-deficient pyridine ring influences the electronic properties of the final compound, which is beneficial for applications in sensors and organic electronics.

- The nitrile group on thiophene enhances reactivity and facilitates regioselective substitution at the 5-position.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of 5-(Pyridin-2-yl)thiophene-2-carbonitrile and its derivatives against various bacterial strains. Notably, derivatives have shown activity against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli, suggesting potential as novel antibacterial agents to combat antibiotic resistance . The compound's structure allows for interactions with bacterial proteins, enhancing its inhibitory effects.

Antihypertensive Effects

Studies have demonstrated that certain derivatives of this compound exhibit antihypertensive properties. Specifically, modifications to the thiophene and pyridine rings have resulted in compounds with improved potency against hypertension, making them candidates for further development in cardiovascular therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives can act as Histone Deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer progression . The ability to modify the compound's structure has led to enhanced anti-proliferative activities against various cancer cell lines.

Cancer Treatment

As an HDAC inhibitor, this compound plays a role in epigenetic regulation, making it a promising candidate for cancer therapies aimed at reversing aberrant gene expression patterns .

Antimycobacterial Activity

Research has indicated that derivatives of this compound exhibit activity against strains of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and related infections . This aspect is critical given the rising incidence of drug-resistant tuberculosis.

Case Study: Antibacterial Efficacy

In a recent study, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized from this compound. These compounds demonstrated significant binding interactions with bacterial proteins, showcasing their potential as effective inhibitors against ESBL-producing bacteria .

Case Study: HDAC Inhibition

Another study focused on the synthesis of hydroxamic acid derivatives from this compound, revealing their capability to inhibit HDAC activity in cancer cells. The results indicated a correlation between structural modifications and increased anti-proliferative effects against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Table 1: Structural Features of 5-(Pyridin-2-yl)thiophene-2-carbonitrile and Analogues

Key Observations :

- The pyridinyl group in this compound introduces nitrogen-based basicity, unlike thienyl or vinyl substituents in analogues .

- Substituent position (e.g., pyridin-2-yl vs. pyridin-3-yl in ) alters steric and electronic interactions.

Electronic and Physicochemical Properties

- Conjugation Effects : The pyridine-thiophene system in this compound enhances π-conjugation compared to bithiophene derivatives (e.g., 5-(thien-2-yl)thiophene-2-carbonitrile) .

- Solubility : Nitrile groups generally reduce solubility in polar solvents; however, pyridinyl substituents may improve solubility via hydrogen bonding .

- Melting Points : Analogues with bulky substituents (e.g., nitroaniline in ) exhibit higher melting points (>240°C) due to intermolecular interactions.

Functional and Application Comparisons

- Material Science : Tvt (vinyl-linked thiophene) shows extended conjugation for optoelectronic applications, whereas this compound’s pyridine moiety may facilitate coordination in metal-organic frameworks .

- Biological Activity: Amino-methyl derivatives (e.g., compound 22 in ) exhibit enhanced binding to biological targets (e.g., enzymes) due to flexible side chains.

Data Tables

Table 2: Spectroscopic and Analytical Data

Biological Activity

5-(Pyridin-2-yl)thiophene-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring attached to a thiophene ring with a carbonitrile group. This unique structure is believed to contribute significantly to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Bacillus subtilis | 12.5 | |

| Enterococcus faecalis | 3.12 | |

| Escherichia coli | 25 |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors. The presence of functional groups enhances its binding affinity, potentially leading to greater efficacy in biological systems.

Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular functions.

Receptor Modulation: It might interact with receptors playing crucial roles in signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds similar to this have demonstrated the ability to induce apoptosis in cancer cell lines through multiple mechanisms, including inhibition of DNA replication and disruption of cell signaling pathways.

Case Studies

- Histone Deacetylase (HDAC) Inhibition: A study identified that derivatives of this compound exhibited HDAC inhibitory activity, which is significant for cancer therapy as HDAC inhibitors can reactivate silenced tumor suppressor genes .

- ALK5 Inhibition: Research has shown that related thiophene compounds inhibited transforming growth factor-beta type 1 receptor kinase (ALK5), demonstrating potential for therapeutic applications in fibrosis and cancer .

- Antibacterial Efficacy: A comparative study found that similar compounds exhibited strong antibacterial activity against resistant strains of bacteria, underscoring the potential for developing new antibiotics based on this compound's structure .

Q & A

Q. What are the recommended synthetic routes for 5-(Pyridin-2-yl)thiophene-2-carbonitrile, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, describes a method where pyridinylmethylamine derivatives are reacted with aldehydes under nitrogen to form thiophene-carbonitrile analogs. Key intermediates should be characterized using:

-

NMR spectroscopy : Confirm proton environments and carbon frameworks (e.g., H NMR and C NMR, as in ).

-

Mass spectrometry (HRMS) : Validate molecular weights and purity (e.g., LCMS with >95% purity thresholds, as in ).

-

Chromatography : UPLC or HPLC for purity assessment .

- Data Table :

| Synthetic Step | Key Reagents | Characterization Tools | Yield (%) |

|---|---|---|---|

| Intermediate A | Pyridin-3-ylmethylamine, Aldehyde | NMR, LCMS | 77% |

| Final Product | Fe powder, NH4Cl (reduction) | HRMS, UPLC | 82% |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or in-house diffractometers. For refinement:

- SHELX suite (e.g., SHELXL for small-molecule refinement): Optimizes atomic coordinates and thermal parameters ().

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···N bonds in imidazopyridine analogs, as in ).

- Validation tools like PLATON or CCDC Mercury ensure structural accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for non-covalent interactions in this compound?

- Methodological Answer : Discrepancies between crystallographic data and spectroscopic results (e.g., unexpected bond lengths) can be addressed via:

-

Density Functional Theory (DFT) : Compare optimized geometries with experimental structures (e.g., used DFT at B3LYP/6-311++G(d,p) level).

-

Hirshfeld Analysis : Quantify interaction contributions (e.g., π-π stacking vs. hydrogen bonding) .

-

Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.

Q. What strategies optimize synthetic yields of this compound derivatives under catalytic conditions?

- Methodological Answer : Yield optimization involves:

-

Catalyst Screening : Pd(dba)/BINAP systems () or Ru/Co catalysts () for C–H activation.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or toluene) enhance reaction rates ().

-

Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes side reactions.

- Data Table :

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dba)/BINAP | Toluene | 110 | 85 |

| Ru-complex | DMF | 100 | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.